14-O-Acetyldaunomycinone

説明

Context within Anthracycline Chemistry and Biology

Anthracyclines represent a class of potent and widely used chemotherapy drugs, originally extracted from the bacterium Streptomyces peucetius. wikipedia.org This family of compounds, which includes clinically vital drugs like daunorubicin and doxorubicin, is a cornerstone in the treatment of numerous cancers such as leukemias, lymphomas, and various solid tumors. wikipedia.orgveeprho.com The fundamental structure of an anthracycline consists of a tetracyclic aglycone with an anthraquinone backbone, which is attached to a sugar moiety via a glycosidic bond. wikipedia.org

The primary mechanism by which anthracyclines exert their anticancer effects is through DNA intercalation and the inhibition of topoisomerase II. wikipedia.org By inserting themselves into the DNA structure, they disrupt DNA metabolism and RNA production. wikipedia.orglookchem.com Their interaction with topoisomerase II prevents the enzyme from religating DNA breaks it creates, which ultimately leads to programmed cell death. wikipedia.org 14-O-Acetyldaunomycinone, as a close relative of these compounds, shares the characteristic anthraquinone core and is studied for its similar biological activities. pharmaffiliates.comlookchem.com

Significance as a Daunorubicin Metabolite

This compound is identified in scientific literature as the main metabolite of daunorubicin, a first-generation anthracycline antibiotic. bocsci.comlabmix24.commybiosource.com Daunorubicin, discovered in the 1960s, was one of the first anthracyclines found to have significant activity against murine tumors and was later proven effective in treating human leukemias and lymphomas. wikipedia.org When daunorubicin is administered, the body metabolizes it, leading to the formation of various compounds, with this compound being a primary product. bocsci.comamericanchemicalsuppliers.com

Role in Anticancer Drug Discovery and Development

The unique chemical structure of this compound makes it a valuable compound in the field of anticancer drug development. lookchem.com It is recognized for its own potent anticancer properties, which stem from its ability to interfere with DNA and RNA synthesis, thereby inhibiting the growth and proliferation of cancer cells. lookchem.com

Researchers utilize this compound as a key starting material or intermediate for the synthesis of new, novel anticancer agents. pharmaffiliates.comlookchem.com Its chemical properties allow for structural modifications aimed at enhancing efficacy, improving target specificity, and potentially reducing the adverse effects associated with older anthracyclines. lookchem.com The development of derivatives from this compound is an active area of research, with studies focusing on creating analogues with improved pharmacological profiles. nih.govnih.gov This synthetic work is part of a broader effort in medicinal chemistry to refine existing chemotherapeutic agents and discover new, more effective treatments for cancer. mdpi.comnih.gov

Chemical Properties of this compound

| Property | Value |

| CAS Number | 29984-41-6 |

| Molecular Formula | C23H20O10 |

| Molecular Weight | 456.40 g/mol |

| Appearance | Dark Red Solid |

| Purity | ≥95% |

| Storage Temperature | -20°C Freezer |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) |

Data sourced from multiple chemical suppliers and databases. bocsci.comlookchem.comlabmix24.com

特性

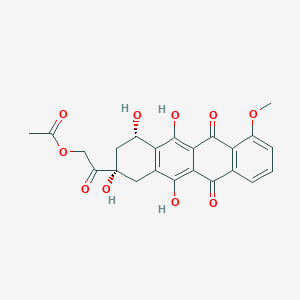

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3/t12-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNGLRVIYRYQHU-MYODQAERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457462 | |

| Record name | AG-650/41069241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29984-41-6 | |

| Record name | AG-650/41069241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization Approaches for 14-o-acetyldaunomycinone

Chemical Synthesis Methodologies for 14-O-Acetyldaunomycinone

The primary route for the synthesis of this compound involves the strategic modification of the more readily available precursor, daunomycinone. A key step in this transformation is the introduction of an acetoxy group at the C-14 position of the aglycone.

A common and effective method involves a two-step process starting with the bromination of daunomycinone at the C-14 position to yield 14-bromodaunomycinone. This intermediate is then subjected to a nucleophilic substitution reaction. Specifically, the 14-acetoxy derivative can be synthesized by the displacement of the bromide with an acetate salt. jst.go.jp Research has indicated that while sodium or potassium salts of carboxylic acids can be used for this substitution, the use of cesium salts, such as cesium acetate, can lead to higher yields and greater purity of the final product. google.com

The reaction can be summarized as follows: Step 1: Bromination Daunomycinone is treated with a brominating agent to selectively introduce a bromine atom at the C-14 position, forming 14-bromodaunomycinone.

Step 2: Acetylation 14-Bromodaunomycinone is reacted with an acetate salt (e.g., sodium acetate or cesium acetate) to displace the bromide and form this compound.

This method provides a reliable pathway to obtain this compound, which can then be used for further derivatization or as a standalone compound for biological evaluation.

Design and Synthesis of this compound Analogs and Derivatives

The core structure of this compound offers multiple sites for chemical modification to generate a diverse library of analogs with potentially improved pharmacological properties. The design of these analogs often focuses on altering lipophilicity, steric hindrance, and electronic properties to influence DNA binding, cellular uptake, and interaction with molecular targets like topoisomerase II.

Glycosylation at the C-7 Position: A crucial modification strategy involves the glycosylation of the C-7 hydroxyl group of the daunomycinone core. The sugar moiety plays a significant role in the biological activity of anthracyclines. For instance, novel glycosides of daunomycinone have been synthesized by condensing the aglycone with various protected sugar chlorides. jst.go.jp The synthesis of 7-O-(3,4-di-O-acetyl-2,6-dideoxy-α-L-lyxo-hexopyranosyl)daunomycinone derivatives highlights this approach, where modifications at the C-14 position are combined with specific sugar attachments at C-7. jst.go.jp

Modification of the C-14 Side Chain: The acetyl group at the C-14 position is a prime target for creating a wide array of derivatives. By replacing the acetyl group with other acyl moieties, researchers can fine-tune the molecule's properties. The synthesis of various 14-O-acyl derivatives of adriamycin, a closely related anthracycline, has been extensively explored. nih.gov These syntheses typically involve the reaction of a 14-halo-anthracycline intermediate with different carboxylic acid salts. google.com For example, 14-O-valeroyldaunomycinone has been prepared through this route. google.com

The following table provides examples of such derivatization approaches:

| Parent Compound | Modification Site | Derivative Type | Synthetic Approach |

| Daunomycinone | C-14 | 14-O-Acyl | Bromination followed by nucleophilic substitution with a carboxylate salt. jst.go.jpgoogle.com |

| Daunomycinone | C-7 | Glycoside | Condensation with a protected sugar halide. jst.go.jp |

| 7-O-Glycosyl-daunomycinone | C-14 | 14-Azido, 14-Thiocyanato | Displacement reaction on the corresponding 14-bromide. jst.go.jp |

Strategic Derivatization for Modulated Biological Activity

The primary goal of synthesizing this compound derivatives is to develop compounds with enhanced antitumor activity and a more favorable safety profile, particularly with respect to cardiotoxicity. Strategic derivatization aims to overcome mechanisms of drug resistance and improve the therapeutic index.

Enhancing Lipophilicity to Overcome Multidrug Resistance (MDR): One of the significant challenges in cancer chemotherapy is multidrug resistance. It has been suggested that increasing the lipophilicity of the anthracycline molecule can help overcome MDR. pharm.or.jp The synthesis of derivatives with halogenated or more complex acyl groups at the sugar moiety or the C-14 position is a strategy to increase lipophilicity. For example, the synthesis of 7-O-(4-O-acetyl-3-iodo-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)daunomycinone was designed with this objective in mind. pharm.or.jp

Modulating DNA Intercalation and Enzyme Inhibition: The biological activity of anthracyclines is largely attributed to their ability to intercalate into DNA and inhibit topoisomerase II. Modifications to the aglycone and the sugar substituent can alter these interactions. For instance, the synthesis of 14-O-acyl derivatives of 7-O-(2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)adriamycinone was undertaken to explore how changes at the C-14 position affect antitumor activity. nih.gov

The following table summarizes research findings on the biological activity of some daunomycinone derivatives:

| Compound | Modification | Observed Biological Activity/Rationale | Reference |

| 14-Acetoxy-7-O-(3,4-di-O-acetyl-2,6-dideoxy-α-L-lyxo-hexopyranosyl)daunomycinone | Acetoxy group at C-14 | Highly active in vivo with low toxicity in a murine leukemia model. | jst.go.jp |

| 7-O-(4-O-acetyl-3-iodo-2,3,6-trideoxy-α-L-arabino-hexopyranosyl)daunomycinone | Iodinated sugar moiety | Designed to increase lipophilicity and overcome multidrug resistance. | pharm.or.jp |

| 14-O-Acyl derivatives of 7-O-(2,6-dideoxy-2-fluoro-α-L-talopyranosyl)adriamycinone | Varied acyl groups at C-14 | Synthesized to evaluate the impact of C-14 substitution on antitumor properties. | nih.gov |

| N-benzyldoxorubicin-14-valerate (AD 198) | N-benzylation and C-14 valerate ester | A non-nuclear-targeted anthracycline. | cuni.cz |

| N-trifluoroacetyldoxorubicin-14-valerate (AD 32, valrubicin) | N-trifluoroacetylation and C-14 valerate ester | A non-nuclear-targeted anthracycline. | cuni.cz |

Q & A

Q. What are the established methods for synthesizing 14-O-Acetyldaunomycinone, and what analytical techniques are essential for confirming its purity and structure?

Answer: Synthesis typically involves acetylation of daunomycinone at the 14-OH position using acetic anhydride or acetyl chloride under controlled conditions. Key steps include:

- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) to isolate the product.

- Characterization :

- Spectroscopy : ¹H/¹³C NMR (confirm acetylation via downfield shift of the 14-O-acetyl proton at δ ~2.1–2.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 543.18 for C₂₇H₂₇NO₁₀) .

- HPLC : Purity assessment (>95%) using reversed-phase C18 columns with UV detection at 254 nm.

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Answer:

- Experimental Setup :

- Prepare buffer solutions (pH 4.0, 7.4, 9.0) and incubate the compound at 25°C, 37°C, and 50°C.

- Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis :

- Monitor degradation via HPLC, tracking peak area reduction of the parent compound.

- Identify degradation products using LC-MS/MS.

- Data Interpretation : Calculate half-life (t₁/₂) and degradation rate constants using first-order kinetics .

Q. What are the primary challenges in isolating this compound from fermentation broths or semi-synthetic mixtures?

Answer:

- Separation Issues : Co-elution with structurally similar anthracyclines (e.g., daunorubicin).

- Solutions :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Answer:

- Hypothesis Testing : Evaluate variability in cell membrane permeability, efflux pump expression (e.g., P-gp), or metabolic activation pathways.

- Methodology :

- Perform cytotoxicity assays (MTT/XTT) in paired cell lines (e.g., P-gp-overexpressing vs. deficient).

- Quantify intracellular drug accumulation via LC-MS.

- Use inhibitors (e.g., verapamil for P-gp) to assess resistance mechanisms.

- Statistical Analysis : Apply ANOVA with post-hoc tests to compare IC₅₀ values across conditions .

Q. What strategies are effective for optimizing the synthetic yield of this compound while minimizing byproducts?

Answer:

- Reaction Optimization :

- Screen catalysts (e.g., DMAP vs. pyridine) and solvents (anhydrous DMF vs. THF).

- Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and reaction time.

- Byproduct Mitigation :

- Quench excess acetylating agents with ice-cold NaHCO₃.

- Implement in-situ FTIR monitoring to track reaction progress and terminate at optimal conversion .

Q. How should researchers design a comparative study to evaluate the cardiotoxicity profile of this compound versus its parent compound, daunorubicin?

Answer:

- In Vivo Model : Use a rodent model (e.g., Sprague-Dawley rats) to assess acute and chronic toxicity.

- Endpoints :

- Echocardiography (ejection fraction, fractional shortening).

- Histopathology (myofibrillar loss, vacuolization).

- Biomarkers (troponin I, BNP).

- Data Analysis : Compare dose-response curves and EC₅₀ values using nonlinear regression models. Reference historical daunorubicin data for baseline comparison .

Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate a research question on this compound’s mechanism of action?

Answer:

- Feasible : Ensure access to validated cell lines (e.g., HL-60 leukemia cells) and analytical instruments (flow cytometry for apoptosis assays).

- Novel : Investigate understudied targets (e.g., topoisomerase IIβ inhibition vs. DNA intercalation).

- Ethical : Use in vitro models to minimize animal testing.

- Relevant : Align with current trends in reducing anthracycline cardiotoxicity .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of this compound?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀.

- Error Analysis : Report 95% confidence intervals and use bootstrap resampling for small datasets.

- Comparative Tests : Apply Student’s t-test or Mann-Whitney U test for pairwise comparisons .

Data Presentation Guidelines

Q. How should researchers present spectral data for this compound in a publication to ensure reproducibility?

Answer:

- NMR : Include full spectra (¹H, ¹³C, DEPT-135) in supplementary materials. Annotate key peaks (e.g., 14-O-acetyl at δ 2.15 ppm).

- MS : Report isotopic patterns and fragmentation pathways.

- Crystallography : Deposit CIF files in public databases (e.g., Cambridge Structural Database) .

Q. What are the best practices for creating a table summarizing SAR data for this compound analogs?

Answer:

- Columns : Structure, substituent position, IC₅₀ (nM), logP, solubility.

- Footnotes : Define assay conditions (e.g., "IC₅₀ determined in MCF-7 cells after 72 h exposure").

- Citations : Reference original data sources in square brackets (e.g., "[1, 19]") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。